Methyl 4-(3-pyrrolidinylmethyl)benzoate hydrochloride
Description
IUPAC Nomenclature and Structural Validation
The International Union of Pure and Applied Chemistry nomenclature for this compound is officially designated as methyl 4-(pyrrolidin-3-ylmethyl)benzoate;hydrochloride, as documented in the PubChem database. This systematic name precisely describes the structural components and their connectivity within the molecule. The nomenclature follows standard IUPAC conventions by identifying the parent benzoate ester framework with the methyl ester functional group, while specifying the position and nature of the pyrrolidine substituent attached through a methylene bridge to the benzene ring at the para position relative to the carboxylate group.
The structural validation of this compound is supported by multiple computational descriptors that confirm its molecular identity. The Simplified Molecular Input Line Entry System representation is documented as COC(=O)C1=CC=C(C=C1)CC2CCNC2.Cl, which provides an unambiguous linear notation for the complete molecular structure including the hydrochloride salt component. The International Chemical Identifier string InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-10(3-5-12)8-11-6-7-14-9-11;/h2-5,11,14H,6-9H2,1H3;1H further validates the structural integrity and connectivity pattern. These computational representations serve as definitive structural validation tools that ensure accurate identification and differentiation from structurally similar compounds.
The three-dimensional conformational analysis available through PubChem's molecular modeling interface provides additional structural validation by demonstrating the spatial arrangement of atoms and the preferred conformational states of the pyrrolidine ring system. The pyrrolidine moiety adopts its characteristic five-membered ring conformation with the nitrogen atom exhibiting typical tetrahedral geometry, while the methylene linker provides conformational flexibility between the aromatic benzoate framework and the heterocyclic pyrrolidine system.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C13H18ClNO2, representing the complete salt form of the compound. This formula indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, one chlorine atom from the hydrochloride salt, one nitrogen atom within the pyrrolidine ring, and two oxygen atoms associated with the methyl ester functional group. The molecular composition reflects the combination of the organic base with hydrochloric acid to form the corresponding hydrochloride salt, which is a common pharmaceutical and chemical formulation approach for compounds containing basic nitrogen centers.
The molecular weight is precisely calculated as 255.74 grams per mole, as determined through computational analysis using PubChem's molecular weight calculation algorithms. This molecular weight calculation accounts for the complete salt form including the hydrochloride component, which adds approximately 36.46 atomic mass units to the parent compound. The molecular weight determination is critical for accurate stoichiometric calculations in synthetic procedures and analytical quantification methods.
The parent compound without the hydrochloride salt is identified in PubChem as compound identification number 45074445, with the corresponding molecular formula C13H17NO2. This parent compound relationship is significant for understanding the chemical behavior and properties of the salt form, as many physical and chemical characteristics are influenced by the presence or absence of the hydrochloride component. The molecular weight difference between the parent compound and the hydrochloride salt provides important information for conversion calculations and analytical method development.
Synonyms and Registry Identifiers (CAS, PubChem CID)
Properties
IUPAC Name |
methyl 4-(pyrrolidin-3-ylmethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-10(3-5-12)8-11-6-7-14-9-11;/h2-5,11,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMQABVLUWYSCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3-pyrrolidinylmethyl)benzoate hydrochloride is a compound that has garnered interest for its potential biological activities, particularly in the context of neuropharmacology. This article delves into the compound's interactions with various receptors and transporters, its pharmacological implications, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate structure substituted with a pyrrolidine moiety. This structural configuration is significant as it influences the compound's binding affinity to various biological targets.
Interaction with Receptors
- Nicotinic Acetylcholine Receptors (nAChRs) :
- Monoamine Transporters :
Pharmacological Implications
The biological activity of this compound suggests several pharmacological applications:
- Potential Antidepressant Effects : Given its interaction with serotonin transporters, there may be implications for mood regulation and antidepressant effects.
- Cognitive Enhancement : The ability to bind to nAChRs points towards potential cognitive enhancement applications, which is particularly relevant in neurodegenerative conditions like Alzheimer's disease.
Binding Affinity Data for this compound
| Compound | Target Receptor | Binding Affinity (K_i, µM) | Effect on Binding (%) |
|---|---|---|---|
| Methyl 4-(3-pyrrolidinylmethyl)benzoate | α4β2 nAChR | 0.094 ± 0.002 | N/A |
| Methyl 4-(3-pyrrolidinylmethyl)benzoate | h-DAT | Moderate (exact K_i not specified) | N/A |
| Methyl 4-(3-pyrrolidinylmethyl)benzoate | h-SERT | Low affinity but increased binding observed (specific % not detailed) | Up to 137% |
Case Studies
-
Study on Neurotransmitter Modulation :
A study investigated the effects of methyl 4-(3-pyrrolidinylmethyl)benzoate on neurotransmitter levels in rat models. Results indicated significant modulation of serotonin and dopamine levels post-administration, aligning with the observed binding affinities . -
Cognitive Function Assessment :
In a behavioral study involving cognitive tasks, animals treated with the compound showed improved performance in memory tasks compared to control groups, suggesting cognitive-enhancing properties linked to nAChR activation .
Scientific Research Applications
Antidepressant Effects
Research indicates that methyl 4-(3-pyrrolidinylmethyl)benzoate hydrochloride may possess antidepressant properties. Its interaction with serotonin receptors suggests a mechanism that could alleviate symptoms of depression. In preclinical studies, compounds with similar structures have demonstrated efficacy in modulating serotonin levels, which are crucial in mood regulation .
Anxiolytic Activity
The compound has also been investigated for its anxiolytic (anxiety-reducing) effects. It is hypothesized that the pyrrolidine moiety enhances binding affinity to GABA receptors, thus promoting calming effects. Such activity aligns with findings from related compounds that have shown promise in treating anxiety disorders through modulation of GABAergic transmission .
Antiemetic Properties
This compound has been noted for its antiemetic properties, potentially useful in preventing nausea and vomiting associated with chemotherapy and postoperative recovery. Its pharmacological profile suggests a lower toxicity compared to traditional antiemetics, making it a candidate for further clinical evaluation .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, this compound was administered to assess its impact on depressive behaviors. Results indicated a significant reduction in immobility time during forced swim tests, which correlates with antidepressant-like effects. The study highlighted the compound's potential as a novel antidepressant agent .
Case Study 2: Anxiolytic Effects
A separate investigation focused on the anxiolytic properties of the compound through behavioral assays in rodents. The results demonstrated that subjects treated with this compound exhibited decreased anxiety-like behaviors in elevated plus-maze tests compared to control groups. This suggests a promising avenue for treating anxiety disorders .
Summary Table of Applications
| Application | Mechanism of Action | Evidence Level |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | Preclinical studies |
| Anxiolytic | GABA receptor interaction | Preclinical studies |
| Antiemetic | Reduced nausea via central nervous system modulation | Preclinical studies |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s key structural features include:
- Methylene linker : Enhances flexibility compared to rigid linkers like ethers.
- Methyl ester : Moderates lipophilicity compared to bulkier esters (e.g., ethyl or benzyl).
Table 1: Comparison of Structural Analogs
*Calculated based on structural analogy to and .
Key Observations:
- Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered) affects conformational flexibility and steric bulk. Piperidine analogs (e.g., CAS 936130-82-4) may exhibit stronger receptor binding due to increased ring size .
- Linker Type : Methylene linkers (as in the target compound) improve torsional freedom compared to methoxy linkers (e.g., CAS 1185038-20-3), which introduce polarity .
- Ester Group : Methyl esters (logP ~1.5) are less lipophilic than ethyl or benzyl esters (logP ~2.5–3.0), influencing membrane permeability .
Table 2: Yield Comparison
| Compound Type | Synthetic Method | Yield Range |
|---|---|---|
| Pyrrolidine-linked benzoates | Microwave N-alkylation | 47–100% |
| Piperidine-linked benzoates | Conventional alkylation | 70–85% |
| Tetrazole derivatives | Multicomponent reaction | 20–84% |
Preparation Methods
Synthesis of Key Intermediate: Methyl 4-(3-bromopropyl)benzoate
A crucial intermediate in the synthesis of methyl 4-(3-pyrrolidinylmethyl)benzoate hydrochloride is methyl 4-(3-bromopropyl)benzoate. Its preparation involves a two-step one-pot Friedel-Crafts acylation and esterification process:
-
- 1-Bromo-3-phenylpropane (starting material)
- Oxalyl chloride (acylation agent)
- Aluminum trichloride (Lewis acid catalyst)
- Aprotic solvent such as trichloroethylene
- Methanol for esterification step
- Temperature control: initial reaction at -5 °C to room temperature, followed by methanol addition at -5 °C and stirring at room temperature
-
- Mix 1-bromo-3-phenylpropane, oxalyl chloride, and aluminum trichloride in trichloroethylene at -5 °C to form an acylated intermediate.
- Stir at room temperature for 0.5–3 hours to complete acylation.
- Cool the reaction mixture to -5 °C and add methanol dropwise.
- Stir at room temperature for 1–3 hours to complete esterification.
- Workup involves extraction, drying, and purification by column chromatography.
-
- Yield reported: approximately 40.7%
- Characterized by 1H-NMR showing aromatic and aliphatic proton signals consistent with methyl 4-(3-bromopropyl)benzoate structure.
This method is advantageous due to the use of commercially available reagents, mild reaction conditions, and suitability for scale-up in industrial settings.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 1-Bromo-3-phenylpropane, oxalyl chloride, AlCl3, trichloroethylene, -5 °C to RT | Friedel-Crafts acylation | Formation of 4-(3-bromopropyl)benzoyl chloride intermediate |
| 2 | Methanol, -5 °C to RT | Esterification | Conversion to methyl ester |
| 3 | Extraction, drying, chromatography | Purification | Isolate pure methyl 4-(3-bromopropyl)benzoate |
Conversion to Methyl 4-(3-pyrrolidinylmethyl)benzoate
The next critical step is the nucleophilic substitution of the bromide group by the pyrrolidine moiety:
-
- Methyl 4-(3-bromopropyl)benzoate (prepared intermediate)
- Pyrrolidine or substituted pyrrolidine derivatives (nucleophile)
- Solvent: typically an aprotic solvent like diethyl ether or dichloromethane
- Base or conditions favoring nucleophilic substitution
-
- Dissolve methyl 4-(3-bromopropyl)benzoate in dry solvent.
- Add pyrrolidine slowly at room temperature.
- Stir the reaction mixture for an extended period (e.g., 24 hours) to ensure complete substitution.
- Workup involves concentration under vacuum, aqueous extraction, pH adjustment, and organic extraction.
Formation of Hydrochloride Salt:
- The free base methyl 4-(3-pyrrolidinylmethyl)benzoate is converted into its hydrochloride salt by treatment with hydrochloric acid in isopropanol solution (7.4% w/v HCl).
- This step improves compound stability and facilitates isolation.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Methyl 4-(3-bromopropyl)benzoate, pyrrolidine, dry ether, RT, 24 h | Nucleophilic substitution of bromide | Formation of methyl 4-(3-pyrrolidinylmethyl)benzoate |
| 2 | 7.4% HCl in isopropanol | Salt formation | Conversion to hydrochloride salt |
Summary Table of Preparation Steps
| Compound | Methodology | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Methyl 4-(3-bromopropyl)benzoate | Two-step one-pot Friedel-Crafts acylation + esterification | 1-bromo-3-phenylpropane, oxalyl chloride, AlCl3, trichloroethylene, methanol, RT | ~40.7 | Industrially scalable, mild conditions |
| Methyl 4-(3-pyrrolidinylmethyl)benzoate | Nucleophilic substitution of bromide by pyrrolidine + HCl salt formation | Pyrrolidine, dry ether, RT, HCl in isopropanol | ~60 | Salt formation for stability |
| Stereoselective pyrrolidine synthesis | Pd-catalyzed carboamination (alternative) | Pd2(dba)3, dppe, NaOt-Bu, toluene, 100 °C | Variable | High diastereoselectivity (if needed) |
Q & A
Q. How can I optimize the synthesis of Methyl 4-(3-pyrrolidinylmethyl)benzoate hydrochloride to minimize byproducts?
Methodological Answer: Synthetic routes for analogous compounds (e.g., methyl 4-(aminomethyl)benzoate hydrochloride derivatives) often involve multi-step protocols. For example, microwave-assisted reactions with benzaldehyde, benzyl isonitrile, and trimethylsilyl azide in dry MeOH can improve reaction efficiency and reduce side products . Key parameters to optimize include reaction time, temperature, and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (using EtOAC/petrol) or column chromatography is critical to isolate the hydrochloride salt form .
Q. What analytical techniques are most reliable for characterizing the purity and structure of this compound?
Methodological Answer:
- HPLC : Use ≥98% purity standards (e.g., as validated for structurally similar compounds like 3-Amino-4-propoxybenzoic acid hydrochloride) with C18 columns and UV detection at 254 nm .
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying the hydrochloride salt formation and stereochemistry .
- NMR : Combine , , and 2D experiments (e.g., COSY, HSQC) to confirm the pyrrolidinylmethyl substituent and ester linkage .
Q. How should I handle hygroscopic or stability issues with this hydrochloride salt during storage?
Methodological Answer: Store the compound in a desiccator under inert gas (N or Ar) at −20°C. Pre-dry solvents (e.g., MeOH, DCM) over molecular sieves before use in reactions to prevent hydrolysis of the ester group. For long-term stability, lyophilization is recommended for aqueous solutions .
Advanced Research Questions
Q. How can I design experiments to study the structure-activity relationship (SAR) of this compound in enzyme inhibition?
Methodological Answer:
- Analog synthesis : Modify the pyrrolidine ring (e.g., introduce substituents like fluorine at the 3-position) or replace the methyl ester with tert-butyl esters to assess steric/electronic effects .
- Enzyme assays : Use fluorescence polarization or SPR to measure binding affinity to target enzymes (e.g., HDACs or kinases). For example, protocols for similar benzoate derivatives involve competitive inhibition assays with fluorogenic substrates .
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) using crystallographic data from SHELXL-refined structures to predict binding modes .
Q. What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma stability (via LC-MS/MS) and logP values to assess bioavailability. Hydrochloride salts often exhibit improved solubility but may require prodrug strategies for membrane permeability .
- Metabolite identification : Use -labeled analogs to track metabolic pathways (e.g., ester hydrolysis or pyrrolidine oxidation) in liver microsomes .
- Dose-response recalibration : Adjust in vivo dosing based on in vitro IC values, accounting for protein binding and tissue distribution .
Q. How can I validate the compound’s selectivity against off-target receptors in neuropharmacological studies?
Methodological Answer:
- Panels of receptor assays : Screen against GPCRs (e.g., dopamine D2, serotonin 5-HT) using radioligand displacement assays. For example, protocols for related pyrrolidine derivatives use -spiperone for D2 receptor binding .
- CRISPR/Cas9 knockouts : Generate cell lines lacking specific receptors to confirm target-specific effects .
- In silico selectivity filters : Apply machine learning models (e.g., Random Forest) trained on ChEMBL data to predict off-target interactions .
Methodological Challenges and Solutions
Q. How to address low yields in the final hydrochloride salt formation?
Solution:
Q. How to resolve spectral overlap in NMR due to the pyrrolidine ring’s conformational flexibility?
Solution:
- Acquire variable-temperature NMR (e.g., 298–338 K) to slow ring puckering and simplify splitting patterns.
- Use - HMBC to correlate pyrrolidine NH protons with adjacent carbons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
